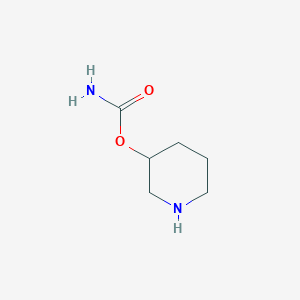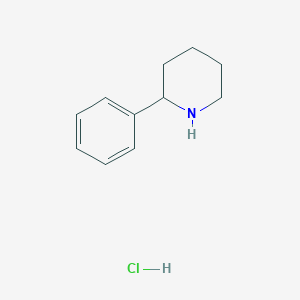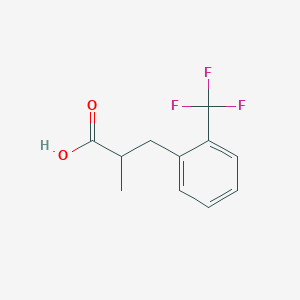
N-ethyl-4-methoxypyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-methoxypyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxypyrimidin-2-amine typically involves the reaction of 4-methoxy-2-pyrimidinamine with ethylating agents under controlled conditions. One common method is the alkylation of 4-methoxy-2-pyrimidinamine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of N-ethyl-4-methoxy-2-pyrimidinone.
Reduction: Formation of N-ethyl-4-methoxy-2-pyrimidinamine derivatives with reduced functional groups.
Substitution: Formation of N-alkyl or N-acyl derivatives of N-ethyl-4-methoxy-2-pyrimidinamine.
Aplicaciones Científicas De Investigación
N-ethyl-4-methoxypyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its biological activity.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-pyrimidinamine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-Methyl-4-methoxy-2-pyrimidinamine: Similar structure but with a methyl group instead of an ethyl group, leading to different properties.
4-Ethoxy-2-pyrimidinamine: Contains an ethoxy group instead of a methoxy group, which can influence its chemical behavior.
Uniqueness
N-ethyl-4-methoxypyrimidin-2-amine is unique due to the presence of both an ethyl group and a methoxy group on the pyrimidine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
N-ethyl-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-3-8-7-9-5-4-6(10-7)11-2/h4-5H,3H2,1-2H3,(H,8,9,10) |
Clave InChI |
VGTGNIMQQPPLIU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC=CC(=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















